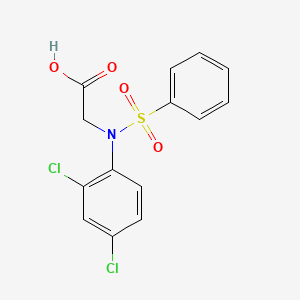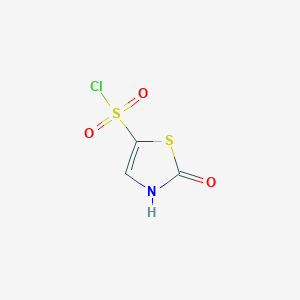
CCOC(=O)c1sc(Br)nc1C(F)F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “CCOC(=O)c1sc(Br)nc1C(F)F” is known as Ethyl 2-bromo-4-methylthiazole-5-carboxylate . It is a solid substance with an assay of 97% .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-methylthiazole-5-carboxylate is represented by the SMILES string “this compound” and the InChI key "CFBIOWPDDZPIDP-UHFFFAOYSA-N" . The molecular weight of the compound is 250.11 .Physical And Chemical Properties Analysis
Ethyl 2-bromo-4-methylthiazole-5-carboxylate is a solid substance . Its melting point is between 65-69 °C .Mécanisme D'action
The mode of action of such compounds typically involves interactions with these targets, leading to changes in cellular processes. For example, in the Suzuki–Miyaura cross-coupling reaction, a transition metal catalysed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
The biochemical pathways affected by these compounds can vary widely depending on the specific targets they interact with. These interactions can lead to downstream effects on various cellular processes .
The molecular and cellular effects of a compound’s action can also vary widely depending on its specific targets and mode of action. Without specific information on “ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate”, it’s difficult to provide detailed information on this aspect.
Finally, environmental factors can influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and carries out its functions .
Avantages Et Limitations Des Expériences En Laboratoire
CCOC(=O)c1sc(Br)nc1C(F)F has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and purified. Another advantage is that it has been shown to have therapeutic potential in various diseases. One limitation is that it has only been studied in animal models and in vitro studies, and its safety and efficacy in humans are not yet known. Another limitation is that it may have off-target effects that could affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of CCOC(=O)c1sc(Br)nc1C(F)F. One direction is to further investigate its safety and efficacy in humans. Another direction is to study its potential therapeutic applications in other diseases, such as metabolic disorders and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of the enzymes and pathways targeted by this compound. Overall, the study of this compound has the potential to lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
CCOC(=O)c1sc(Br)nc1C(F)F is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including boron tribromide, sodium azide, and potassium tert-butoxide. The final compound is obtained through purification using column chromatography.
Applications De Recherche Scientifique
CCOC(=O)c1sc(Br)nc1C(F)F has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways involved in cancer cell proliferation and survival. In cardiovascular research, this compound has been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In neurological research, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Safety and Hazards
The compound is classified as dangerous with hazard statements H315, H317, H318, and H335 . This means it can cause skin irritation, skin sensitization, serious eye damage, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propriétés
IUPAC Name |
ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJFTRKZGEZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)


![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)
![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)


![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)
![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)